N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
The compound N-(3,5-dimethylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridinyl group at the 6-position and a sulfanyl-linked acetamide moiety at the 3-position. The N-(3,5-dimethylphenyl) group confers lipophilicity, which may influence membrane permeability and target binding. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in similar compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-9-14(2)11-15(10-13)21-18(24)12-25-19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCKBBLJAOCHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazinyl Group: This step might involve the reaction of pyridine derivatives with appropriate reagents to form the pyridazinyl moiety.
Attachment of the Sulfanyl Group:
Coupling with the Acetamide Group: The final step often involves coupling the intermediate compounds with acetamide under specific conditions, such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyridinyl Moieties
- N-(3,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide (): Structural Difference: Replaces the pyridin-2-yl group with a 4-(2-methoxyphenyl)piperazine substituent. The methoxy group could improve solubility compared to the pyridinyl group .
- N-(3,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Structural Difference: Substitutes pyridazine with a thienopyrimidine ring and replaces dimethylphenyl with dichlorophenyl. The thienopyrimidine core may confer distinct electronic properties affecting metabolic stability .
Triazole and Benzimidazole-Based Analogues
CK37 (N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide) ():
- Structural Difference : Replaces pyridazine with a 1,2,4-triazole ring linked to a 4-ethylphenyl group.
- Functional Implication : Demonstrated choline kinase-α inhibition (IC₅₀ ~5 µM), suggesting that the triazole ring’s planar structure facilitates binding to the enzyme’s substrate domain. The ethylphenyl group may contribute to hydrophobic interactions .
Compound 2 (N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide) ():
Quinoline and Phenoxyaromatic Analogues
- Compound 16 (N-(3,5-Dimethylphenyl)-2-((6-ethoxy-2-methylquinolin-4-yl)oxy)acetamide) (): Structural Difference: Uses a quinoline ring with ethoxy and methyl substituents instead of pyridazine.
- Phenoxyaromatic Acid Analogues (e.g., 19p, 19q) (): Structural Difference: Replaces sulfanyl with phenoxy linkages and incorporates carboxylic acid groups. Functional Implication: Designed as radiotherapy sensitizers, the phenoxy group’s electron-rich nature may stabilize radical intermediates, while the carboxylic acid enhances solubility .
Research Findings and Limitations
- Bioactivity Gaps : Direct biological data for the target compound are absent in the provided evidence. Its predicted activity is extrapolated from analogues with shared acetamide linkages and aromatic cores.
- Synthetic Challenges : The pyridazine-pyridinyl system’s synthesis may require precise regiocontrol, as seen in related pyridazine derivatives .
- Pharmacokinetic Considerations : The dimethylphenyl group likely improves lipophilicity over dichlorophenyl () but may reduce solubility compared to methoxy-substituted analogues ().
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